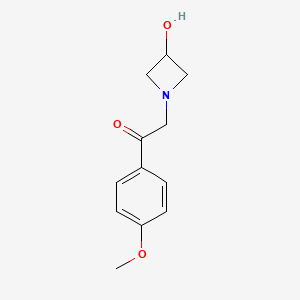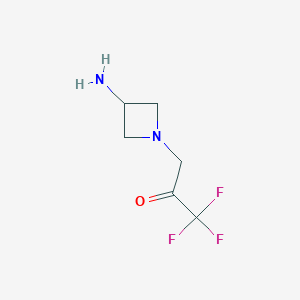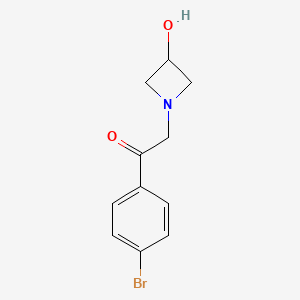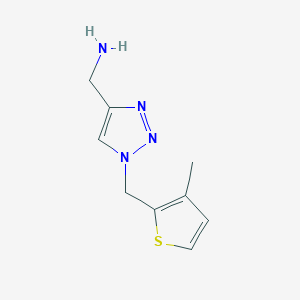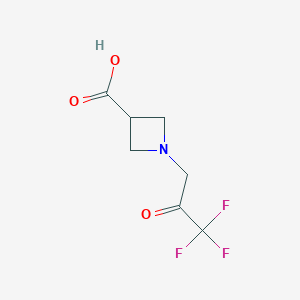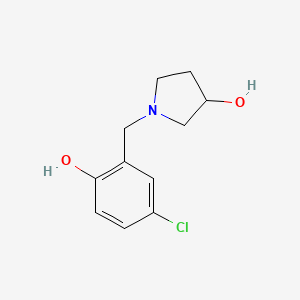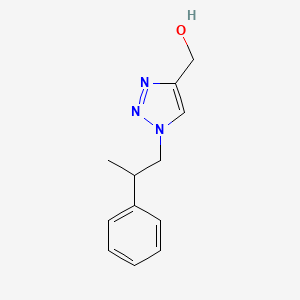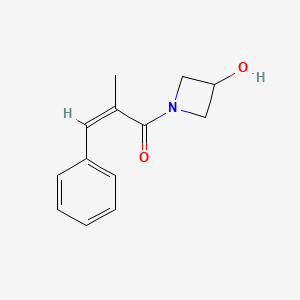
2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol
Overview
Description
“2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol” is a chemical compound that has been used as an intermediate in the synthesis of various pharmaceuticals . It is related to the class of compounds known as piperidines, which are six-membered heterocycles containing one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidine derivatives, including “2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol”, involves a variety of intra- and intermolecular reactions . A study described a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as selective GLS1 inhibitors . The structure-activity relationship was explored through introducing a hydrophilic skeleton and different chains based on BPTES .
Molecular Structure Analysis
Piperidine-containing compounds, such as “2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol”, are important synthetic medicinal blocks for drug construction . They play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Chemical Reactions Analysis
Piperidones, which are related to the compound , have been synthesized through a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These compounds have a wide range of bioactivities, including anti-HIV, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial properties .
Scientific Research Applications
Synthetic Methods and Chemical Interactions
A significant area of research involves the synthesis and structural analysis of derivatives related to "2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol". Studies explore the electronic structure, novel synthesis routes, and specific intermolecular interactions, such as O-H...O and C-H...O hydrogen bonding, contributing to the understanding of their crystalline structures and reactivity patterns. For instance, the synthesis and antiproliferative study of novel quinoline derivatives highlight the versatility of piperidine as a functional group in medicinal chemistry, demonstrating considerable growth inhibition of various human cancer cell lines (Harishkumar, Nd, & Santhosha, 2018).
Applications in Material Science
The compound and its derivatives have found applications in material science, notably in corrosion inhibition. Research on cadmium(II) Schiff base complexes, involving piperidine derivatives, has shown potential in corrosion protection on mild steel, linking coordination chemistry to materials science and corrosion engineering (Das et al., 2017). This intersection of inorganic chemistry and applied materials science opens new avenues for developing protective coatings and inhibitors against metal corrosion.
Anticancer Activity
Another pivotal application of "2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol" derivatives is in the field of oncology, where novel synthetic routes have led to compounds exhibiting significant anticancer activities. The exploration of piperazine-2,6-dione derivatives, for instance, underscores the potential of these compounds in therapeutic applications, showing good anticancer activity against various cancer cell lines, which marks an important step toward drug discovery and development (Kumar, Kumar, Roy, & Sondhi, 2013).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological effects, depending on their specific chemical structure and the biological targets they interact with .
Future Directions
Piperidine derivatives, including “2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol”, continue to be an area of interest in pharmaceutical research due to their wide range of bioactivities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on further exploring the structure-activity relationship of these compounds and developing novel inhibitors .
properties
IUPAC Name |
2-[1-(thiophen-3-ylmethyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c14-7-3-11-1-5-13(6-2-11)9-12-4-8-15-10-12/h4,8,10-11,14H,1-3,5-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHVMZSBZCPNQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



